Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate

Description

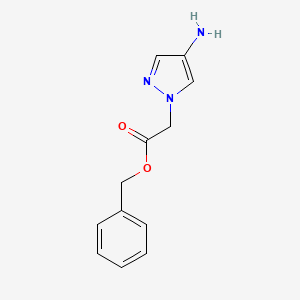

Benzyl 2-(4-amino-1H-pyrazol-1-yl)acetate is an organic compound featuring a pyrazole ring substituted with an amino group at the 4-position, linked via an acetoxy group to a benzyl ester. This structure confers unique physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science.

Key structural attributes:

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

- Benzyl ester: Increases lipophilicity compared to shorter-chain esters.

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

benzyl 2-(4-aminopyrazol-1-yl)acetate |

InChI |

InChI=1S/C12H13N3O2/c13-11-6-14-15(7-11)8-12(16)17-9-10-4-2-1-3-5-10/h1-7H,8-9,13H2 |

InChI Key |

RGOBTFNTGKCHRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the reaction of benzyl bromide with 4-amino-1H-pyrazole in the presence of a base, followed by esterification with acetic anhydride. The reaction conditions often include:

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

Temperature: Room temperature to moderate heating (50-80°C)

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions using reagents like sodium azide (NaN3) or alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions

Reduction: Pd/C under hydrogen atmosphere or LiAlH4 in dry ether

Substitution: NaN3 in DMF or alkyl halides in the presence of a base

Major Products:

Oxidation: Benzyl2-(4-nitro-1H-pyrazol-1-yl)acetate

Reduction: Benzyl2-(4-amino-1H-pyrazol-1-yl)ethanol

Substitution: Benzyl2-(4-azido-1H-pyrazol-1-yl)acetate

Scientific Research Applications

Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position of the pyrazole ring can form hydrogen bonds with active sites of enzymes, while the benzyl and acetate groups can enhance its binding affinity and specificity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Analogues with Varying Ester Groups

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS 802269-97-2)

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate (CAS 2137980-04-0)

- Molecular formula : C₈H₁₃N₃O₂ .

- Key differences: Ethyl ester increases steric bulk slightly compared to methyl. Additional methyl group at the pyrazole 3-position may alter electronic and steric properties. Applications: Potential use in drug discovery for improved metabolic stability .

Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate (CAS 920511-27-9)

- Molecular formula : C₁₃H₁₂N₂O₃ .

- Key differences: Formyl group (CHO) replaces the amino group, increasing electrophilicity and reactivity toward nucleophiles. Higher molecular weight (252.25 g/mol) and LogP due to the benzyl ester. Applications: Likely serves as a precursor for Schiff base formation or crosslinking reactions .

Analogues with Modified Pyrazole Substituents

2-(4-Amino-1H-pyrazol-1-yl)acetic Acid Hydrochloride (CAS 1417569-73-3)

Benzyl 2-(1H-1,2,4-triazol-1-yl)acetate

- Molecular formula : C₁₁H₁₁N₃O₂ (inferred from ).

- Key differences: Triazole ring (three nitrogen atoms) replaces pyrazole, altering electronic properties and hydrogen-bonding capacity. Physical properties: LogP = 1.02, boiling point = 385.1°C, density = 1.2 g/cm³ . Applications: Potential use in agrochemicals or metal coordination chemistry .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| Benzyl 2-(4-amino-1H-pyrazol-1-yl)acetate* | C₁₂H₁₃N₃O₂ | 243.26 | ~1.5† | ~390† | 4-amino, benzyl ester |

| Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | C₆H₉N₃O₂ | 155.16 | ~0.8† | ~250† | 4-amino, methyl ester |

| Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate | C₁₃H₁₂N₂O₃ | 252.25 | ~1.7† | ~400† | 4-formyl, benzyl ester |

| Benzyl 2-(1H-1,2,4-triazol-1-yl)acetate | C₁₁H₁₁N₃O₂ | 217.23 | 1.02 | 385.1 | Triazole, benzyl ester |

*Predicted properties based on structural analogs. †Estimated using analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.